N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O4S2 and its molecular weight is 482.01. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
One study focused on the synthesis of new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, demonstrating potential antitumor properties. These compounds were prepared via the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, showing promise for the search for new anticancer agents (Horishny et al., 2020).
Antimicrobial Agents
Another study described the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents. These compounds, obtained from the condensation between corresponding ethoxycarbonylhydrazones and 2-morpholinoethanamine, exhibited good to moderate antimicrobial activity (Sahin et al., 2012).
Corrosion Inhibitors
Research into the inhibitive action of synthesized benzimidazole derivatives, including compounds with morpholinomethyl groups, on the corrosion of steel in hydrochloric acid solution was conducted. These studies found that such compounds significantly increase the corrosion resistance, suggesting applications beyond pharmaceuticals (Yadav et al., 2016).
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides were explored, indicating the potential of such compounds as class III electrophysiological agents, offering insights into their use in cardiovascular research (Morgan et al., 1990).
Prodrug Forms
Investigations into prodrug forms for the sulfonamide group have been conducted, examining water-soluble amino acid derivatives of N-methylsulfonamides. These studies highlight the potential for enhancing the delivery and efficacy of sulfonamide-based therapeutics (Larsen et al., 1988).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2.ClH/c1-30(26,27)19-9-5-2-6-16(19)20(25)24(11-10-23-12-14-28-15-13-23)21-22-17-7-3-4-8-18(17)29-21;/h2-9H,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQISBWWMPNEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.